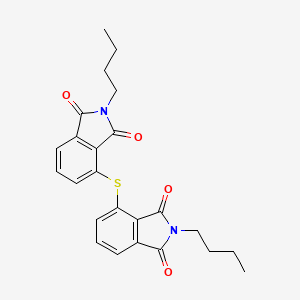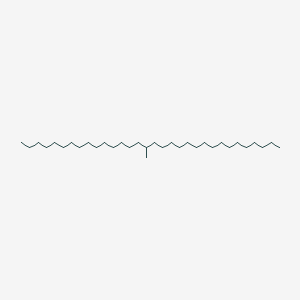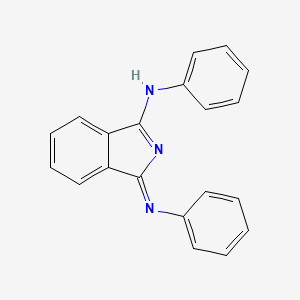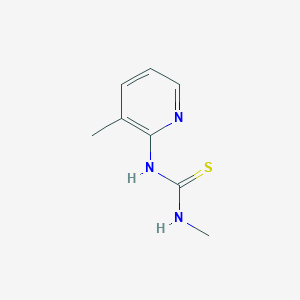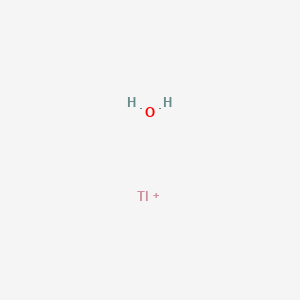
Thallium(1+);hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium(1+);hydrate, also known as thallium(I) hydrate, is a compound consisting of thallium in its +1 oxidation state combined with water molecules. Thallium is a post-transition metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has limited commercial applications .
準備方法
Thallium(1+);hydrate can be synthesized through various methods. One common approach involves the reaction of thallium(I) salts with water. For example, thallium(I) nitrate can be dissolved in water to form thallium(I) hydrate. Industrial production methods often involve the extraction of thallium from minerals such as zinc and lead ores, followed by purification and hydration processes .
化学反応の分析
Thallium(1+);hydrate undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can undergo substitution reactions with halogens to form thallium halides.
Hydrolysis: Thallium(I) reacts with water to form thallium hydroxide and hydrogen gas.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. Major products formed from these reactions include thallium(III) oxide, thallium halides, and thallium hydroxide .
科学的研究の応用
Thallium(1+);hydrate has several scientific research applications:
Chemistry: It is used in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Thallium compounds are used in biological studies to understand their toxic effects on living organisms.
作用機序
The mechanism of action of thallium(1+);hydrate involves its interaction with cellular components. Thallium ions can interfere with potassium-regulated processes in cells, leading to disruption of cellular functions. Thallium can also induce oxidative stress and damage cellular structures, contributing to its toxicity .
類似化合物との比較
Thallium(1+);hydrate can be compared with other thallium compounds such as thallium(III) oxide and thallium halides. Unlike thallium(III) compounds, thallium(I) compounds are generally more stable and less reactive. Similar compounds include rubidium salts, which share similar crystal structures and chemical properties with thallium(I) salts .
Conclusion
This compound is a compound with significant scientific and industrial applications, despite its high toxicity. Its unique chemical properties and reactivity make it a valuable compound for research and various industrial processes.
特性
CAS番号 |
61003-61-0 |
|---|---|
分子式 |
H2OTl+ |
分子量 |
222.399 g/mol |
IUPAC名 |
thallium(1+);hydrate |
InChI |
InChI=1S/H2O.Tl/h1H2;/q;+1 |
InChIキー |
QGYXCSSUHCHXHB-UHFFFAOYSA-N |
正規SMILES |
O.[Tl+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




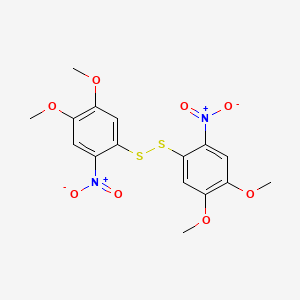



![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)
![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
